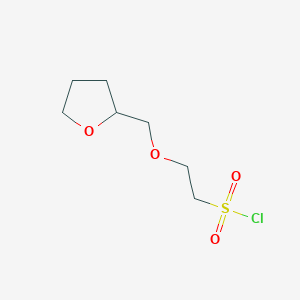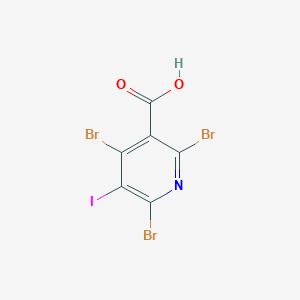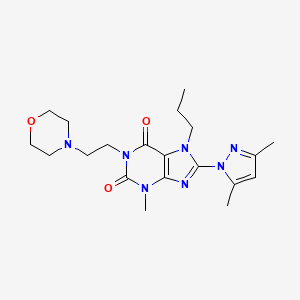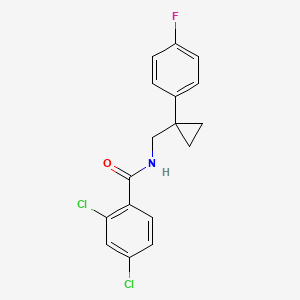
2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a useful research compound. Its molecular formula is C17H14Cl2FNO and its molecular weight is 338.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antipathogenic Activity of New Derivatives
Research into the synthesis and biological evaluation of new thiourea derivatives, including those with modifications on the benzamide moiety, has shown significant antipathogenic activity. These compounds have been tested against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Sensing and Detection Applications
Benzamide derivatives have been utilized in the development of colorimetric sensors for anions, such as fluoride. The modification of the benzamide structure to include specific functional groups has enabled the synthesis of compounds that exhibit drastic color changes in response to target anions. This finding underscores the versatility of benzamide derivatives in creating sensitive and selective sensors for environmental and biological applications (Younes et al., 2020).
Electroluminescent and Electrochromic Materials
The inclusion of fluorene moieties in polyamides, derived from benzamide compounds, has led to the development of materials with remarkable electrochromic and electrofluorescent properties. These materials show potential for use in electronic displays and devices, benefiting from their excellent thermal stability and reversible color-switching capabilities (Sun et al., 2016).
Anticancer and Antimicrobial Activity
The synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, with a focus on incorporating substituted 2-amino pyrimidine moiety, has led to compounds with significant in vitro anticancer and antimicrobial activities. Such research highlights the potential of benzamide derivatives in the development of new therapeutic agents (Gokhale, Dalimba, & Kumsi, 2017).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
The development of fluorinated heterocycles through the coupling of benzamides with difluorovinyl tosylate, catalyzed by rhodium, underscores the importance of such compounds in pharmaceutical and agrochemical applications. The study demonstrates the synthetic versatility of benzamide derivatives in constructing complex molecules with potential bioactive properties (Wu et al., 2017).
Propriétés
IUPAC Name |
2,4-dichloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FNO/c18-12-3-6-14(15(19)9-12)16(22)21-10-17(7-8-17)11-1-4-13(20)5-2-11/h1-6,9H,7-8,10H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXQKRDYDIEUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388443.png)
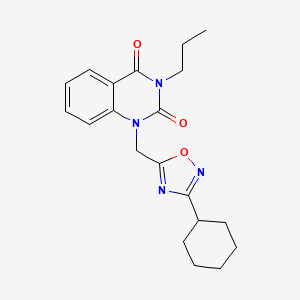
![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)
![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)
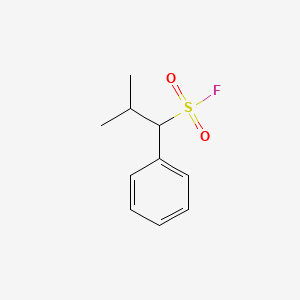

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)
